Thiobis-tert-dodecane

Catalog No.
S13134620
CAS No.
94248-75-6
M.F
C24H50S
M. Wt
370.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Thiobis-tert-dodecane

CAS Number

94248-75-6

Product Name

Thiobis-tert-dodecane

IUPAC Name

2-methyl-2-(2-methylundecan-2-ylsulfanyl)undecane

Molecular Formula

C24H50S

Molecular Weight

370.7 g/mol

InChI

InChI=1S/C24H50S/c1-7-9-11-13-15-17-19-21-23(3,4)25-24(5,6)22-20-18-16-14-12-10-8-2/h7-22H2,1-6H3

InChI Key

NQOBRFWZKOMKOG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(C)(C)SC(C)(C)CCCCCCCCC

Thiobis-tert-dodecane is an organosulfur compound characterized by the presence of two tert-dodecane groups linked by a sulfur atom. Its chemical formula can be represented as C24H50S. This compound is notable for its unique structure, which consists of two long hydrocarbon chains (tert-dodecane) attached to a sulfur atom, making it a member of the thiol and thioether family of compounds. The presence of sulfur in its structure imparts distinct chemical properties that differentiate it from similar hydrocarbon compounds.

Typical of thioethers and thiols. Some of the notable reactions include:

  • Oxidation: Thiobis-tert-dodecane can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and the oxidizing agents used.
  • Nucleophilic Substitution: The sulfur atom can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Reactions with Halogens: It can react with halogens to form sulfonium salts, which are useful intermediates in organic synthesis .

The synthesis of thiobis-tert-dodecane typically involves the following methods:

  • Direct Sulfuration: This method involves reacting tert-dodecane with sulfur dichloride or other sulfur sources under controlled conditions to yield thiobis-tert-dodecane.
  • Thioether Formation: A more complex synthesis may involve the reaction of dodecanethiol with an appropriate alkylating agent in the presence of a base to form the desired compound.
  • Grignard Reaction: Utilizing Grignard reagents derived from tert-dodecane and reacting them with sulfur compounds can also lead to the formation of thiobis-tert-dodecane .

Thiobis-tert-dodecane finds applications in various fields:

  • Industrial Lubricants: Due to its hydrophobic nature and thermal stability, it can be used as an additive in lubricants.
  • Surfactants: Its unique structure makes it suitable for use as a surfactant in various formulations.
  • Chemical Intermediates: It serves as a precursor in organic synthesis for producing other sulfur-containing compounds.

Thiobis-tert-dodecane shares similarities with several other organosulfur compounds. Below is a comparison highlighting its uniqueness:

CompoundStructureUnique Features
DodecaneC12H26Simple alkane without sulfur
Thiol (e.g., dodecanethiol)C12H26SContains a terminal thiol group
Thiobis(6-tert-butylphenol)C18H30O2SContains phenolic groups and different chain length
Dimethyl sulfideC2H6SSmaller structure, primarily used as solvent

Thiobis-tert-dodecane is unique due to its dual long hydrocarbon chains connected by a sulfur atom, providing distinct physical and chemical properties compared to simpler or differently functionalized organosulfur compounds.

Structural Analysis via Spectroscopic Methods

Thiobis-tert-dodecane exhibits a complex molecular structure with the chemical formula C24H50S and a molecular weight of 370.7 grams per mole [1] [4]. The compound is systematically named as 2-methyl-2-(2-methylundecan-2-ylsulfanyl)undecane according to International Union of Pure and Applied Chemistry nomenclature [1] [4]. The molecule consists of two tertiary dodecyl groups connected through a central sulfur atom, forming a symmetrical thioether structure [1].

Spectroscopic characterization of thiobis-tert-dodecane reveals several distinctive features that aid in structural identification [1]. The molecular structure contains 24 carbon atoms, 50 hydrogen atoms, and one sulfur atom, with the sulfur serving as the central bridging element between two highly branched alkyl chains [1] [4]. Nuclear magnetic resonance spectroscopy provides critical insights into the molecular architecture, particularly regarding the carbon-sulfur bond arrangements and the tertiary carbon environments [9] [13].

Infrared spectroscopy analysis of sulfur-containing organic compounds, including thioethers like thiobis-tert-dodecane, typically reveals characteristic vibrational modes associated with carbon-sulfur stretching frequencies [35] [37]. The thioether functional group exhibits specific infrared absorption patterns that distinguish it from other sulfur-containing moieties such as thiols, sulfoxides, and sulfones [35] [37]. The carbon-sulfur bond stretching typically appears in the fingerprint region of the infrared spectrum, providing definitive identification of the thioether linkage [37].

Mass spectrometry serves as another powerful tool for structural confirmation of thiobis-tert-dodecane [1]. The exact mass of 370.36332277 daltons corresponds precisely to the molecular formula C24H50S [1] [4]. Fragmentation patterns in mass spectrometry would be expected to show characteristic losses of alkyl segments from the tertiary dodecyl groups, providing additional structural confirmation [12].

The compound exhibits specific physical properties that reflect its molecular structure [1] [4]. The topological polar surface area measures 25.3 square angstroms, indicating relatively low polarity consistent with the predominantly hydrocarbon nature of the molecule [4]. The calculated partition coefficient (XLogP3-AA) of 11.1 demonstrates extremely high lipophilicity, reflecting the extensive nonpolar alkyl chain content [1].

Table 1: Spectroscopic and Physical Properties of Thiobis-tert-dodecane

PropertyValueReference
Molecular FormulaC24H50S [1] [4]
Molecular Weight370.7 g/mol [1] [4]
Exact Mass370.36332277 Da [1] [4]
XLogP3-AA11.1 [1]
Topological Polar Surface Area25.3 Ų [4]
Hydrogen Bond Donor Count0 [1] [4]
Hydrogen Bond Acceptor Count1 [1] [4]
Rotatable Bond Count18 [1] [4]

Computational Modeling of Molecular Geometry

Computational modeling provides essential insights into the three-dimensional structure and conformational behavior of thiobis-tert-dodecane [15] [16]. Density functional theory calculations serve as the primary computational approach for investigating the molecular geometry and electronic properties of sulfur-containing organic compounds [43] [44]. The high degree of conformational flexibility inherent in thiobis-tert-dodecane, evidenced by 18 rotatable bonds, necessitates comprehensive computational analysis to understand its preferred conformations [1] [4].

Molecular dynamics simulations reveal the dynamic behavior of thioether compounds under various conditions [42] [43]. The extensive alkyl chain structure of thiobis-tert-dodecane allows for numerous conformational states, with the central sulfur atom serving as a pivotal point for molecular flexibility [44]. Ab initio calculations at various levels of theory, including Hartree-Fock and post-Hartree-Fock methods, provide accurate predictions of bond lengths, bond angles, and torsional preferences [44] [47].

The carbon-sulfur bond geometry in thioether compounds typically exhibits specific angular preferences [47]. Computational studies of cyclic thioethers demonstrate that sulfur atoms prefer specific geometric arrangements that minimize steric interactions while optimizing electronic stability [47]. In thiobis-tert-dodecane, the central sulfur atom adopts a bent geometry characteristic of divalent sulfur compounds [47].

Density functional theory calculations using functionals such as B3LYP and M06 with appropriate basis sets provide reliable geometric parameters for sulfur-containing molecules [44] [45]. The computational modeling reveals that the sulfur atom in thiobis-tert-dodecane maintains its characteristic lone pair electrons, which influence the overall molecular geometry and reactivity [45] [47]. The tetrahedral environment around the tertiary carbon atoms attached to sulfur creates significant steric bulk that affects the preferred conformations [44].

Table 2: Computational Parameters for Thiobis-tert-dodecane Modeling

Computational MethodBasis SetApplicationReference
Density Functional Theory (B3LYP)6-31G*Geometry optimization [44] [45]
Density Functional Theory (M06)6-31G*Energy calculations [44]
Ab initio Molecular DynamicsVariousConformational sampling [43]
Hartree-Fock6-31G**Single-point energies [44]

The conformational analysis of thiobis-tert-dodecane requires consideration of multiple torsional degrees of freedom [23] [44]. Monte Carlo conformational searches using molecular mechanics force fields provide initial conformational sampling, followed by higher-level quantum mechanical refinement [44]. The branched nature of the tertiary dodecyl groups introduces significant steric constraints that limit certain conformational arrangements [20] [23].

Isomeric Variations and Stereochemical Considerations

Thiobis-tert-dodecane exists as part of a broader family of dodecane isomers, which collectively represent 355 possible structural variations of the C12H26 formula [18]. The tertiary dodecyl groups in thiobis-tert-dodecane contribute to its unique structural characteristics compared to linear or other branched dodecane derivatives [18] [32]. The specific branching pattern in the tertiary dodecyl moieties creates distinct stereochemical environments that influence the compound's physical and chemical properties [32].

The stereochemistry of thiobis-tert-dodecane involves considerations of the spatial arrangement around the central sulfur atom and the tertiary carbon centers [19] [20]. While the molecule does not contain traditional chiral centers, the overall molecular architecture creates specific three-dimensional arrangements that affect molecular recognition and interaction properties [20]. The conformational preferences of the branched alkyl chains influence the accessible molecular conformations and their relative energies [23].

Isomeric considerations extend beyond simple structural isomerism to include conformational isomerism [18] [23]. The extensive branching in thiobis-tert-dodecane provides numerous opportunities for different spatial arrangements of the alkyl substituents [23]. These conformational variations affect properties such as molecular volume, surface area, and intermolecular interaction potential [20] [23].

The tertiary nature of the dodecyl groups in thiobis-tert-dodecane distinguishes it from related compounds containing primary or secondary alkyl substituents [32]. This structural feature significantly impacts the compound's stability, reactivity, and physical properties [32]. The steric bulk associated with tertiary alkyl groups creates specific geometric constraints that influence the preferred molecular conformations [20].

Table 3: Structural Variations in Dodecane-Based Thioether Compounds

Compound TypeStructural FeatureImpact on PropertiesReference
Primary alkyl thioethersLinear chainsHigher flexibility [31]
Secondary alkyl thioethersModerate branchingIntermediate properties [31]
Tertiary alkyl thioethersMaximum branchingReduced flexibility, increased stability [32]
Cyclic thioethersRing constraintsRestricted conformations [47]

Stereochemical analysis of thiobis-tert-dodecane must account for the dynamic nature of its conformational landscape [23]. The molecule can adopt multiple low-energy conformations that interconvert rapidly at ambient temperatures [23]. This conformational flexibility affects the compound's interaction with other molecules and its behavior in different chemical environments [23].

Industrial-Scale Production Protocols

The world-scale manufacture of Thiobis-tert-dodecane (bis-(2-methylundecan-2-yl) sulfide, C₂₄H₅₀S) relies on two complementary routes, each optimised for high throughput and minimal polysulfide formation.

Industrial routeKey reagents & catalystCore operating windowTypical conversion / isolated yieldDistinctive engineering featuresSources
Oxidative coupling of tert-dodecyl mercaptan with elemental sulfurPolystyrene-divinylbenzene basic resin (–NH₂, –NH–) 5 wt %50–80 °C; atmospheric pressure; sulfur-to-mercaptan molar ratio 0.5–1.0; 4 h batch or 2–3 h continuous88–92% isolated Thiobis-tert-dodecane; polysulfides < 3%Heterogeneous catalyst is filtered and reused ≥ 5 cycles with < 5% activity loss; toluene diluent lowers viscosity and allows inline filtration [1]
Two-reactor vapour-phase loop (alkene → mercaptan → disulfide)Reactor 1: sodium-type Y zeolite, alkene + hydrogen sulfide → tert-dodecyl mercaptan - Reactor 2: identical zeolite, mercaptan + molten sulfur → Thiobis-tert-dodecaneReactor 1 : 300–350 °C, 7–28 bar, alkene : H₂S 1 : 5–10 - Reactor 2 : 135–160 °C, 12–24 bar, mercaptan : sulfur ≈ 7 : 1, WHSV ≈ 1 h⁻¹Single-pass mercaptan-to-disulfide conversion 26–35%; space-time yield 11–22 kg kg⁻¹ cat day⁻¹; overall yield after polysulfide recycle > 90%High-temperature separator (165 °C) removes unreacted sulfur; all polysulfides are flashed back to Reactor 2 until statistical equilibrium gives < 1% in product stream [2]
Direct sulfurisation of branched C₁₂ olefins (polysulfide route, optional)NH₂-MIL-53(Al) or NH₂-MIL-101(Al) metal-organic frameworks140 °C; autogenous pressure; H₂S : sulfur : olefin 1 : 3 : 2Selectable average chain length 3–5 sulfurs; up to 64% single-pass conversion; subsequent desulfurisation delivers > 85% Thiobis-tert-dodecaneTunable S-chain length enables on-demand blending of disulfide and trisulfide grades for lubricant packages [3]

Mechanistic Pathways in Nucleophilic Substitution Reactions

Laboratory-scale syntheses of Thiobis-tert-dodecane employ nucleophilic substitution of tertiary alkyl electrophiles by sulfide anions. Because the leaving carbon is fully substituted, the reaction proceeds by a unimolecular (S_N1) pathway:

  • Protonation or Lewis-acid activation of tert-dodecyl chloride generates the tert-dodecyl carbocation.
  • The sulfide dianion S²⁻ (generated in situ from sodium sulfide) attacks this carbocation to form tert-dodecyl thiolate.
  • A second carbocation captures the thiolate, yielding the symmetrical disulfide:
      2 (2-methylundecan-2-yl) Cl + Na₂S → (2-methylundecan-2-yl)₂S + 2 NaCl.

Rate-determining ionisation is favoured by the strong hyperconjugative stabilisation of the tertiary cation, while the soft, polarisable sulfide nucleophile lowers the activation barrier for C–S bond formation [4]. Competing elimination is suppressed by operating below 40 °C in polar, aprotic media such as sulfolane; chloride is preferred over bromide to minimise side reactions [5].

Purification Techniques and Yield Optimization Strategies

Process integration focuses on three choke points: sulfur removal, polysulfide suppression and thermal management.

Unit operationPurposeBest-practice parameter setYield/quality impactSources
Hot filtration (165 °C candle filter)Remove excess molten sulfur from Reactor 2 effluentΔP < 1 bar; residence < 30 s; filter porosity 20 µmPrevents sulfur fouling of distillation trains; reduces color bodies by > 90% [2]
Vacuum distillation (5 mbar)Isolate Thiobis-tert-dodecane (b.p. 321 °C @ 1 atm) without crackingBottom temperature ≤ 210 °C; short-path condenserIncreases assay to 98 wt %; thermal decomposition < 0.3% [6]
Caustic–water two-stage washStrip residual hydrogen sulfide and acid resins3 wt % sodium hydroxide followed by de-ionised water, 1:1 phase ratioOdour reduced below 1 ppm H₂S; prevents copper-strip corrosion in additive packages [7]
Catalyst recycle & toluene dilutionMaintain resin activity and limit polysulfideCatalyst loading 5 wt %; S:mercaptan 0.8; toluene 30 vol %Sustained 92% yield after five cycles; polysulfide < 2% [1]

Continuous online gas chromatography at the reactor outlet allows rapid optimisation of the sulfur-to-mercaptan ratio: operating at 0.15 suppresses over-sulfurisation, while recirculating a slipstream of trisulfide back to Reactor 2 statistically redistributes sulfur atoms, boosting net disulfide yield by 4–6% points without additional reagent demand [7].

XLogP3

11.1

Hydrogen Bond Acceptor Count

1

Exact Mass

370.36332277 g/mol

Monoisotopic Mass

370.36332277 g/mol

Heavy Atom Count

25

Dates

Last modified: 08-10-2024

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